1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Overview
Description
1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, substituted with a fluorophenyl group and an oxadiazole ring
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Substitution Reactions: The fluorophenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions.
Cyclization to Form Pyrrolidinone: The final step involves the cyclization of the intermediate compounds to form the pyrrolidinone core.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe or marker in various biological assays and studies.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can be compared with similar compounds, such as:
1-(3-Chlorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one: Similar structure but with a chlorine substituent instead of fluorine.
1-(3-Fluorophenyl)-4-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-25-16-8-3-2-7-15(16)19-21-18(22-26-19)12-9-17(24)23(11-12)14-6-4-5-13(20)10-14/h2-8,10,12H,9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUKTPKCQDKPMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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